molecular formula C16H13FO B14872006 3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one

3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one

Cat. No.: B14872006
M. Wt: 240.27 g/mol
InChI Key: LQTLRBFBJFJEKP-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a methyl group on the other, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-fluoroacetophenone and 2-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one: Similar structure but with the fluorine atom in a different position.

    3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of fluorine.

    3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but with the methyl group in a different position.

Uniqueness

The unique positioning of the fluorine and methyl groups in 3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one can influence its reactivity and biological activity, making it distinct from other similar compounds

Properties

Molecular Formula

C16H13FO

Molecular Weight

240.27 g/mol

IUPAC Name

3-(3-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13FO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-11H,1H3

InChI Key

LQTLRBFBJFJEKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)F

Origin of Product

United States

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